Product packaging for Famciclovir 8,N2-dimer(Cat. No.:CAS No. 1797985-90-0)

Famciclovir 8,N2-dimer

Cat. No.: B12792525
CAS No.: 1797985-90-0
M. Wt: 668.7 g/mol
InChI Key: GSOWWRDUMWXCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Famciclovir 8,N2-dimer is a specialized chemical derivative of the antiviral prodrug famciclovir, designed for research applications. Famciclovir itself is a well-characterized guanine analogue that is rapidly converted in the body to its active form, penciclovir . The parent compound's established mechanism of action involves selective phosphorylation by viral thymidine kinase in infected cells, leading to the formation of penciclovir triphosphate. This active metabolite competitively inhibits viral DNA polymerase, acting as a chain terminator to effectively halt viral replication . Researchers may utilize the this compound as a reference standard or an intermediate in analytical studies, metabolic pathway investigation, or in the synthesis of novel compounds. Its structure provides a unique platform for exploring structure-activity relationships and developing new chemical entities. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Precautions & Disclaimer: This product is provided "For Research Use Only (RUO)." It is not intended for human or veterinary diagnostic or therapeutic uses. All information presented here is based on the properties of the parent molecule, famciclovir, and is provided for informational purposes only. The specific properties and research applications of the 8,N2-dimer should be determined by the qualified researcher.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40N10O8 B12792525 Famciclovir 8,N2-dimer CAS No. 1797985-90-0

Properties

CAS No.

1797985-90-0

Molecular Formula

C30H40N10O8

Molecular Weight

668.7 g/mol

IUPAC Name

[4-[2-[1-[9-[4-acetyloxy-3-(acetyloxymethyl)butyl]-2-aminopurin-8-yl]ethylamino]purin-9-yl]-2-(acetyloxymethyl)butyl] acetate

InChI

InChI=1S/C30H40N10O8/c1-17(26-36-25-11-32-29(31)37-28(25)40(26)9-7-23(14-47-20(4)43)15-48-21(5)44)35-30-33-10-24-27(38-30)39(16-34-24)8-6-22(12-45-18(2)41)13-46-19(3)42/h10-11,16-17,22-23H,6-9,12-15H2,1-5H3,(H2,31,32,37)(H,33,35,38)

InChI Key

GSOWWRDUMWXCMD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CN=C(N=C2N1CCC(COC(=O)C)COC(=O)C)N)NC3=NC=C4C(=N3)N(C=N4)CCC(COC(=O)C)COC(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Famciclovir 8,n2 Dimer

Strategies for Direct Chemical Synthesis of Famciclovir (B1672041) 8,N2-dimer

The direct chemical synthesis of Famciclovir 8,N2-dimer, while not extensively detailed in publicly available literature, can be approached through established methods for purine (B94841) dimerization and C-N bond formation. Such syntheses are crucial for obtaining pure standards for analytical method development and toxicological studies.

The synthesis of a dimeric structure like this compound would involve the coupling of two famciclovir or precursor molecules. The optimization of reaction conditions is paramount to maximize the yield of the desired dimer and minimize side products. Key parameters to consider include:

Solvent: Aprotic solvents such as Dimethylformamide (DMF) or acetonitrile (B52724) are often employed in coupling reactions involving purine derivatives to ensure the solubility of reactants and reagents.

Temperature: The reaction temperature would need to be carefully controlled. While elevated temperatures can increase reaction rates, they may also promote degradation or the formation of undesired byproducts. A typical range for such coupling reactions could be from room temperature to around 80-100 °C.

Stoichiometry: The molar ratio of the reactants, coupling agents, and catalysts is a critical factor. Fine-tuning the stoichiometry can drive the reaction towards the formation of the dimer.

Reaction Time: Monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time for maximizing dimer formation and minimizing degradation.

The formation of the N2-linkage in the this compound suggests a C-N bond formation reaction. Various catalytic systems, particularly those involving transition metals, are well-suited for this type of transformation.

Palladium- and copper-based catalysts are extensively used for C-N cross-coupling reactions. rsc.orgacs.orgacs.org For instance, Buchwald-Hartwig amination protocols, which utilize palladium catalysts with specialized phosphine (B1218219) ligands, could be adapted for the intermolecular coupling of a suitably activated famciclovir precursor with the 2-amino group of another famciclovir molecule. acs.org

Copper-catalyzed Ullmann condensation is another viable approach for forming C-N bonds. rsc.org This could involve the reaction of a halogenated famciclovir derivative with an amino-purine under the influence of a copper catalyst, often in the presence of a base. The choice of ligand for the metal catalyst can significantly influence the efficiency and selectivity of the dimerization.

The table below summarizes potential catalytic systems that could be explored for the synthesis of this compound.

Catalyst SystemType of ReactionPotential ReactantsKey Considerations
Palladium(0) or Palladium(II) with phosphine ligands (e.g., BINAP, dppf) Buchwald-Hartwig AminationA halogenated famciclovir precursor and famciclovir.Ligand selection is crucial for reaction efficiency. Requires anhydrous and inert conditions.
Copper(I) or Copper(II) salts (e.g., CuI, Cu(OAc)2) Ullmann CondensationA halogenated famciclovir precursor and famciclovir.Often requires higher reaction temperatures. The nature of the solvent and base is important.
Iron-based catalysts C-H AminationFamciclovir (direct C-H activation).Potentially a more atom-economical approach, but selectivity can be a challenge. acsgcipr.org

The purification of this compound from a synthetic reaction mixture or as an impurity from bulk famciclovir is essential for obtaining a pure sample. Given the structural similarity to the parent drug and other potential impurities, chromatographic techniques are the most effective methods.

High-Performance Liquid Chromatography (HPLC) is the method of choice for both analytical and preparative scale purification. A reversed-phase column (e.g., C18 or C8) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) would be suitable. emu.edu.tr Gradient elution is often necessary to achieve adequate separation of the dimer from famciclovir and other related substances. emu.edu.tr

Column Chromatography using silica (B1680970) gel can also be employed for purification. teledynelabs.com The polarity of the eluent system, typically a mixture of a non-polar solvent (like dichloromethane (B109758) or ethyl acetate) and a polar solvent (like methanol), would be optimized to achieve separation. teledynelabs.com The polarity of purine compounds is influenced by their substituents, and this can be leveraged for effective separation. teledynelabs.com

The purity of the isolated this compound would be confirmed using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Pathways of this compound Formation from Famciclovir Degradation

This compound is recognized as a degradation product, and its formation can be rationalized through several mechanistic pathways, primarily driven by hydrolytic and oxidative stress conditions. ijper.orgresearchgate.net

Forced degradation studies have shown that famciclovir can degrade under hydrolytic conditions, particularly in acidic and basic media. mdpi.com While direct hydrolytic dimerization is less common, it can occur through a sequence of reactions. One proposed mechanism could involve the initial hydrolysis of the ester groups on the side chain of famciclovir, followed by a condensation reaction between two molecules.

Alternatively, acidic or basic conditions could catalyze the formation of a reactive intermediate. For example, protonation of the purine ring under acidic conditions might activate a position for nucleophilic attack by the exocyclic amino group of a second famciclovir molecule, leading to dimerization. In alkaline conditions, deprotonation could similarly generate a reactive species. The formation of dimeric products from other drugs under hydrolytic conditions has been reported and often involves such condensation or coupling reactions. ijper.org

Oxidative conditions are known to promote the degradation of famciclovir and are a likely pathway for the formation of the 8,N2-dimer. mdpi.com Purine bases, in general, are susceptible to oxidation. mdpi.com

The mechanism could be initiated by the formation of a radical cation on the purine ring of famciclovir through one-electron oxidation. This reactive intermediate could then be attacked by a nucleophile. In the context of dimerization, the 2-amino group of a second famciclovir molecule could act as the nucleophile, attacking the C8 position of the radical cation to form a C-N bond. Subsequent oxidation and deprotonation steps would lead to the stable this compound.

The C8 position of purines is known to be susceptible to oxidative attack, leading to the formation of 8-oxo derivatives. mdpi.com It is plausible that an intermediate related to 8-oxo-famciclovir could be involved in the dimerization process, or that the oxidative conditions that lead to 8-oxo formation also facilitate the C-N bond formation of the dimer. The study of oxidative damage to DNA has shown that various dimeric purine lesions can be formed through radical-mediated processes. ijper.org

The table below outlines the proposed degradation pathways.

Degradation ConditionProposed IntermediateKey Reaction Steps
Acidic/Basic Hydrolysis Protonated/Deprotonated FamciclovirHydrolysis of side-chain esters; Nucleophilic attack of the 2-amino group on an activated purine ring; Condensation.
Oxidative Stress Famciclovir Radical CationOne-electron oxidation of the purine ring; Nucleophilic attack by the 2-amino group of a second molecule at the C8 position; Aromatization.

Photolytic Contributions to Dimer Formation

The formation of dimeric impurities from active pharmaceutical ingredients is a critical area of study in drug stability, and photolytic degradation is a significant contributing factor. While famciclovir is known to degrade under exposure to light, the specific pathways leading to the this compound are multifaceted. Forced degradation studies have shown that when famciclovir is exposed to sunlight for 12 hours, approximately 2.6% degradation occurs. impactfactor.org

Photolytic energy can induce the formation of highly reactive intermediates from the famciclovir molecule. These reactions may involve the purine ring system, which is susceptible to photochemical transformations. The absorption of UV light can promote the molecule to an excited state, making it more likely to react with another molecule, either another excited or ground-state famciclovir molecule, to form a covalent bond. The "8,N2" designation of the dimer suggests a linkage between the C8 position of the purine ring of one monomer and the exocyclic N2 amine of the second monomer. This type of coupling reaction is a plausible outcome of the reactive species generated under photolytic stress.

Influence of Environmental Factors on Degradative Dimerization

The degradation of famciclovir and the subsequent formation of dimeric impurities are heavily influenced by various environmental factors beyond light exposure. scirp.org These factors can include pH, temperature, and the presence of other chemical substances, such as excipients in a formulation. scirp.org Understanding these influences is crucial for controlling the formation of the this compound during manufacturing and storage.

Hydrolytic conditions, in particular, play a major role. The stability of famciclovir varies significantly with pH. In forced degradation studies, famciclovir demonstrated notable degradation of 13.5% under alkaline conditions (1N NaOH) and 15% in the presence of hydrogen peroxide. impactfactor.org Such conditions can facilitate condensation or coupling reactions, which are unconventional hydrolytic pathways that can lead to the formation of dimers. ijper.org The chemical environment, including the presence of trace metals or oxidative agents, can catalyze these dimerization processes.

The table below summarizes the results of forced degradation studies on famciclovir, highlighting the impact of various stress conditions.

Table 1: Summary of Famciclovir Forced Degradation Studies

Stress Condition Parameters % Degradation of Famciclovir Reference
Alkaline Hydrolysis 1N NaOH 13.5% impactfactor.org
Oxidative 30% H₂O₂ 15% impactfactor.org
Thermal 105°C for 6 hours 3.3% impactfactor.org
Reductive 30% Sodium Bisulfate 2.8% impactfactor.org
Photolytic Sunlight for 12 hours 2.6% impactfactor.org
Acid Hydrolysis Not specified A degradation product (DP1) was observed impactfactor.org

| Aqueous Hydrolysis | HPLC water | 1.5% | impactfactor.org |

This interactive table is based on data from forced degradation studies and illustrates the percentage of famciclovir that degraded under various environmental stressors.

Synthesis of Structurally Related Dimeric Nucleoside Analogues for Comparative Analysis

To understand the structure-activity relationship and properties of dimeric nucleosides like the this compound, researchers synthesize structurally related analogues for comparative purposes. beilstein-journals.orgnih.gov These synthetic efforts employ a variety of modern chemical strategies to create dimers with different linkages and nucleoside components, providing valuable insights into their chemical and biological behavior.

One prominent method is the use of "click" chemistry, specifically the copper(I)-catalyzed Huisgen azide-alkyne cycloaddition. researchgate.net This approach has been successfully used to synthesize novel fluorinated nucleoside dimers with an unnatural 1,2,3-triazole linkage, connecting two different nucleoside units. researchgate.net This method is valued for its high efficiency and specificity.

Another strategy involves the dimerization and subsequent sulfur heterocyclization of sugar alkynes. rsc.org This concise, one-pot method allows for the synthesis of thiophene (B33073) C-nucleoside analogues bearing disaccharide residues. rsc.org The process can involve either symmetric homocoupling of terminal sugar alkynes or unsymmetric dimerization with other substituted alkynes, offering flexibility in the final structure. rsc.org

Enzymatic synthesis represents a green and highly selective alternative to traditional chemical routes. mdpi.com Enzymes can be used to control the stereochemistry of target molecules, which is a common challenge in nucleoside chemistry. beilstein-journals.org For instance, enzymes like CAL-B have been used in the asymmetric synthesis of 1,3-oxathiolane (B1218472) nucleoside analogues, demonstrating the power of biocatalysis in producing highly enantiopure compounds for comparative studies. beilstein-journals.org These varied synthetic methodologies provide a toolbox for creating a wide array of dimeric nucleoside analogues to probe the structural and functional significance of dimerization.

Table 2: Compound Names Mentioned in this Article

Compound Name
Famciclovir
This compound
Penciclovir

Advanced Structural Elucidation and Characterization of Famciclovir 8,n2 Dimer

Spectroscopic Methodologies for Comprehensive Structural Assignment

The definitive structure of Famciclovir (B1672041) 8,N2-dimer, identified as 2,2'-[2,2'-(2,2'-Diamino-6,6'-bipurine-9,9'-diyl)bis(ethane-2,1-diyl)]bis(propane-3,2,1-triyl) Tetraacetate, has been established through a combination of powerful spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of this complex molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for determining the precise atomic arrangement of Famciclovir 8,N2-dimer. Through the analysis of one- and two-dimensional spectra, the primary structure, connectivity, and spatial orientation of atoms can be meticulously mapped.

One-dimensional NMR provides the initial and fundamental information regarding the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key signals would include those for the aromatic protons on the purine (B94841) rings, the methylene (B1212753) and methine protons of the acyclic side chains, and the methyl protons of the acetate (B1210297) groups. The integration of these signals confirms the relative number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by providing information on the carbon skeleton. Distinct signals for the carbonyl carbons of the acetate groups, the various carbons of the purine rings, and the aliphatic carbons of the side chains would be observed.

¹⁵N NMR: Nitrogen-15 NMR, though less common, is invaluable for probing the nitrogen-rich purine core. It helps to distinguish between the different nitrogen atoms within the purine rings and the exocyclic amino groups, confirming the N2 linkage in the dimer.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

Assignment Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Purine H-8' ~8.0 ~145
Purine H-6 ~7.8 ~158
N-CH₂ ~4.2 ~45
CH(CH₂OAc)₂ ~2.5 ~35
CH₂OAc ~4.1 ~65
OAc-CH₃ ~2.0 ~21
C=O - ~170
Purine C-2 - ~160
Purine C-4 - ~150
Purine C-5 - ~118
Purine C-6 - ~158

Note: The data in this table is hypothetical and serves as an illustrative example of expected chemical shifts.

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms and deducing the stereochemical arrangement.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of proton networks within the acyclic side chains.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting the acyclic side chains to the purine rings via the nitrogen atoms and for confirming the linkage between the two purine moieties.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry is a key technique for determining the elemental composition and confirming the molecular weight of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.

HRMS analysis would confirm the molecular formula of this compound as C₂₈H₃₆N₁₀O₈ , with a precise molecular weight of approximately 640.65 g/mol . The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would reveal characteristic losses of acetate groups, cleavages within the acyclic side chains, and fragmentation of the purine rings, further corroborating the proposed structure.

Table 2: Key HRMS Data for this compound

Parameter Value
Molecular Formula C₂₈H₃₆N₁₀O₈
Monoisotopic Mass 640.2718 g/mol
Average Mass 640.65 g/mol

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by analyzing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for N-H stretching of the amino groups, C=O stretching of the ester functional groups, C-N stretching within the purine rings, and C-O stretching of the acetate moieties.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the purine rings, which might be weak in the IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H (amine) 3300-3500 Stretching
C-H (aliphatic) 2850-3000 Stretching
C=O (ester) 1735-1750 Stretching
C=N, C=C (purine) 1500-1650 Ring Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic structure of the molecule by probing the electronic transitions within the chromophores. The purine ring system of this compound is the primary chromophore. The UV-Vis spectrum would show characteristic absorption maxima corresponding to the π → π* transitions within the conjugated purine system. The position and intensity of these absorptions can be influenced by the substitution pattern and the dimeric nature of the molecule.

Table 4: Predicted UV-Vis Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε)
Methanol (B129727) ~275 ~20,000-25,000 M⁻¹cm⁻¹

Computational Chemistry and Theoretical Modeling of Famciclovir 8,n2 Dimer

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties, stability, and reactivity of molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for relatively large molecules like the Famciclovir (B1672041) 8,N2-dimer.

Geometry Optimization: The first step in most computational studies is to find the most stable three-dimensional structure of the molecule, known as geometry optimization. This process minimizes the energy of the molecule with respect to all atomic coordinates, resulting in a stable equilibrium geometry. For a complex molecule like the Famciclovir 8,N2-dimer, this would involve identifying the lowest energy arrangement of its two constituent famciclovir units.

Conformational Analysis: Molecules with flexible side chains can exist in multiple spatial arrangements called conformers. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and their relative energies. In studies of the related molecule acyclovir (B1169), DFT methods like B3LYP have been used to perform extensive conformational searches by rotating various torsional angles. mdpi.comresearchgate.net A similar approach for the this compound would reveal its preferred shapes, which is crucial for understanding its interactions and behavior. The relative populations of these conformers can be estimated from their calculated Gibbs free energies. mdpi.com

Table 1: Illustrative Conformational Analysis Data for Acyclovir using DFT This table presents example data from a study on acyclovir to demonstrate the type of information generated through conformational analysis. The data does not represent the this compound.

Conformer IDRelative Electronic Energy (ΔE + ZPE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Population at 298.15 K (%)
A10.000.0041.5
B10.090.0736.1
B20.720.819.6
A20.880.878.7
Source: Adapted from findings on acyclovir conformational analysis. mdpi.com

Spectroscopic Property Prediction: DFT calculations can predict various spectroscopic properties, such as vibrational frequencies (Infrared and Raman spectra). mdpi.comacs.org By calculating the vibrational modes of the optimized this compound structure, a theoretical spectrum can be generated. nih.gov Comparing this predicted spectrum with experimental data can help to confirm the calculated structure and assign spectral bands to specific molecular motions. researchgate.net

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. exo-ricerca.it Methods like Møller-Plesset perturbation theory (e.g., MP2) are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. mdpi.comexo-ricerca.it

In practice, ab initio methods are often used to refine the energies of stable conformers initially identified using DFT. researchgate.net For the this compound, single-point energy calculations using a method like MP2 on the DFT-optimized geometries would provide a more accurate characterization of the relative stabilities of different conformers and the energetics of dimer formation. mdpi.com While computationally expensive, these high-level calculations serve as a valuable benchmark for the DFT results. exo-ricerca.it

Molecular Dynamics (MD) Simulations for Conformational Space and Solution Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. uiowa.edu An MD simulation numerically solves Newton's equations of motion for a system, resulting in a trajectory that describes how the positions and velocities of particles vary with time. This allows for the study of the dynamic behavior and conformational flexibility of the this compound in a simulated environment, such as in water, to mimic physiological conditions. researchgate.net

Table 2: Typical Parameters for a Molecular Dynamics Simulation This table provides a general example of parameters used in MD simulations for drug-like molecules.

ParameterTypical Value / Description
Force FieldAMBER, CHARMM, GROMOS
Solvent ModelExplicit (e.g., TIP3P water)
System Size~50,000 - 100,000 atoms
Simulation Time50 - 200 nanoseconds (ns)
Temperature298 K or 310 K (constant)
Pressure1 bar (constant)
AnalysisRMSD, RMSF, Hydrogen Bonds, Radial Distribution Functions
Source: General parameters from MD simulation studies. researchgate.netnih.gov

Molecular Docking Studies for Predictive Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov For the this compound, docking studies could be used to hypothetically explore its potential to interact with biological targets, such as the viral DNA polymerase that its active monomer form, penciclovir, inhibits. drugbank.com

The process involves placing the 3D structure of the dimer into the binding site of a target protein and using a scoring function to estimate the binding affinity for numerous possible poses. nih.gov The results can predict the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. While docking provides a static snapshot, the resulting poses are often used as starting points for more extensive MD simulations to evaluate the stability of the predicted binding mode over time. researchgate.net

Biochemical and Molecular Interaction Studies in Vitro

Mechanistic Elucidation of In Vitro Biological Activities of Famciclovir (B1672041) 8,N2-dimer

No studies detailing the in vitro biological activities of Famciclovir 8,N2-dimer have been identified in the public scientific literature.

Investigation of Cellular Pathway Modulation

There is currently no available research data on the modulation of any cellular pathways by this compound.

Exploration of Specific Molecular Targets Responsible for Observed Effects (if any)

As no biological effects have been documented, no specific molecular targets for this compound have been identified or explored.

Analytical Method Development for Research Applications of Famciclovir 8,n2 Dimer

Development of Highly Sensitive and Selective Chromatographic Methods for Dimer Detection and Quantification

Chromatographic techniques are the gold standard for separating and quantifying impurities in pharmaceutical substances. The selection of the appropriate chromatographic method is crucial for resolving the dimer from the parent famciclovir (B1672041) molecule and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of famciclovir and its impurities. researchgate.net A stability-indicating reverse-phase HPLC (RP-HPLC) method is particularly effective for separating degradation products, which could include dimers. nih.gov The development of such a method involves a systematic approach to optimize various parameters to achieve the desired separation and sensitivity.

A typical HPLC method for famciclovir impurities would be developed using a C18 or a Purospher™ STAR RP-8 endcapped column. researchgate.netsigmaaldrich.com The mobile phase composition is a critical factor, often consisting of a buffered aqueous phase and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govsigmaaldrich.comjst.go.jp Gradient elution is frequently employed to ensure the effective separation of all related compounds, which may have a wide range of polarities. nih.gov For instance, a gradient program can be set to increase the proportion of the organic solvent over time, allowing for the elution of more retained components like potential dimers. nih.gov UV detection is commonly performed at a wavelength where famciclovir and its purine-containing impurities exhibit significant absorbance, such as 220 nm, 221 nm, or 242 nm. researchgate.netsigmaaldrich.comjst.go.jp

Forced degradation studies, where famciclovir is subjected to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in generating potential impurities, including dimers, and proving the stability-indicating nature of the analytical method. nih.govimpactfactor.orgijpsjournal.com The method must be able to resolve the main famciclovir peak from all degradation products. nih.gov Validation of the HPLC method is performed according to International Conference on Harmonization (ICH) guidelines, assessing parameters like specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). nih.govjst.go.jp

ParameterHPLC Method 1HPLC Method 2HPLC Method 3
Column Inertsil ODS 3V (250 x 4.6 mm, 5 µm) nih.govPurospher™ STAR RP-8 endcapped (5 µm) 250x4.6 mm sigmaaldrich.comRP-18 column jst.go.jp
Mobile Phase A: 0.01M KH2PO4 (pH 6.0) & MeOH (80:20) B: 0.01M KH2PO4 (pH 6.0) & MeOH (20:80) nih.govA: 2.72 g/L KH2PO4 (pH 4.0) B: Acetonitrile sigmaaldrich.com50 mM monobasic phosphate (B84403) buffer & MeOH (50:50, v/v), pH 3.05 jst.go.jp
Elution Gradient nih.govGradient sigmaaldrich.comIsocratic
Flow Rate Not Specified1 mL/min sigmaaldrich.com1 mL/min jst.go.jp
Detection 215 nm nih.govUV @ 220 nm sigmaaldrich.com242 nm jst.go.jp
Column Temp. Not Specified50 °C sigmaaldrich.comAmbient

Ultra-Performance Liquid Chromatography (UPLC) Method Development

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are due to the use of columns with smaller particle sizes (typically sub-2 µm). A UPLC method for famciclovir and its degradation products would provide a powerful tool for detecting and quantifying the Famciclovir 8,N2-dimer at very low levels.

The development of a UPLC method would involve a C18 column, such as a Luna C18 (100x2.6 mm, 1.6 µ), and an isocratic or gradient mobile phase. impactfactor.org One reported method uses an isocratic mobile phase of 0.1% o-phosphoric acid and acetonitrile (30:70) at a flow rate of 1 mL/min. impactfactor.org The use of UPLC coupled with mass spectrometry (LC-MS) is particularly advantageous for the characterization of unknown impurities, as it can provide molecular weight information to help identify structures like the this compound. impactfactor.org

Validation of the UPLC method would include the determination of the limit of detection (LOD) and limit of quantitation (LOQ), which for famciclovir have been reported as low as 0.031 µg/mL and 0.102 µg/mL, respectively, demonstrating the high sensitivity of the technique. impactfactor.org

ParameterUPLC Method Example
Column Luna C18 (100x2.6 mm, 1.6 µ) impactfactor.org
Mobile Phase 0.1% OPA and Acetonitrile (30:70) impactfactor.org
Elution Isocratic impactfactor.org
Flow Rate 1 mL/min impactfactor.org
Detection PDA detector, LC-MS for characterization impactfactor.org
LOD 0.031 µg/mL impactfactor.org
LOQ 0.102 µg/mL impactfactor.org

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is generally less suitable for the analysis of non-volatile and thermally labile compounds like famciclovir and its potential dimers. The high molecular weight and polar nature of the this compound would likely necessitate a derivatization step to increase its volatility and thermal stability for GC analysis.

A hypothetical GC method would involve derivatization, for example, by silylation, to convert the polar functional groups (such as hydroxyl and amino groups) into less polar and more volatile silyl (B83357) ethers and amines. The derivatized sample would then be injected into a GC system equipped with a capillary column, such as a 5% phenyl-methylpolysiloxane column, which is a common stationary phase for a wide range of compounds. Detection could be achieved using a flame ionization detector (FID) or, for greater specificity and structural information, a mass spectrometer (MS).

Preparative GC with a fraction collector could be employed as a research tool to isolate a sufficient quantity of the dimer for subsequent structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry. nih.gov This approach, while complex, can be invaluable for the definitive identification of unknown impurities. nih.gov

Advanced Detection Techniques for Enhanced Analytical Specificity

While UV detection is standard in HPLC, more advanced detection techniques can offer enhanced specificity and sensitivity for the this compound, particularly when dealing with complex matrices or very low concentration levels.

Electrochemical Detection for Redox Properties

Electrochemical detection, when coupled with liquid chromatography, can be a highly sensitive and selective method for compounds that can be oxidized or reduced. The purine (B94841) core of the this compound contains electroactive moieties. The electrochemical behavior of nucleoside analogues has been demonstrated, suggesting this technique's applicability. researchgate.net

An electrochemical detector would measure the current generated by the oxidation or reduction of the dimer at a specific potential applied to a working electrode. This can offer a high degree of selectivity, as only compounds that are electroactive at the set potential will be detected. The development of such a method would involve studying the voltammetric behavior of the dimer to determine its optimal oxidation or reduction potential. Techniques like differential pulse voltammetry (DPV) could be used to achieve low detection limits. researchgate.net This method would be particularly useful for quantifying the dimer in biological matrices where co-eluting peaks might interfere with UV detection.

Fluorescence Detection for Luminescent Characterization

Fluorescence detection is known for its high sensitivity and selectivity. A molecule will only be detected if it fluoresces, meaning it absorbs light at one wavelength and emits it at a longer wavelength. While famciclovir itself is not strongly fluorescent, its active metabolite, penciclovir, has been quantified using HPLC with fluorescence detection. avma.orgnih.gov

The this compound, containing two purine systems, might exhibit native fluorescence that could be exploited for sensitive detection. Alternatively, a derivatization reaction with a fluorescent tag, such as fluorescamine, could be employed. researchgate.net A spectrofluorimetric method developed for famciclovir involved derivatization with fluorescamine, with a resulting linear range of 100 to 1000 ng/mL and a limit of detection of 51.13 ng/mL. researchgate.net This approach could be adapted for the dimer, potentially providing a highly sensitive quantification method for research applications where trace-level detection is required. The excitation and emission wavelengths would need to be optimized to maximize the signal-to-noise ratio for the dimer derivative.

Method Validation for Academic and Research Purposes (Specificity, Linearity, Precision, Accuracy, Limit of Detection, Limit of Quantification)

The validation of analytical methods is a critical process in pharmaceutical research and development, ensuring that a specific method is suitable for its intended purpose. ijpsjournal.comwisdomlib.org For a compound such as this compound, which is an impurity of the antiviral drug Famciclovir, robust analytical methods are essential for its identification, quantification, and control in research settings. synzeal.com The validation process involves evaluating several key parameters as outlined by the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the analytical results. ijpsjournal.com

While specific validated method data for this compound is not extensively available in public literature, the validation parameters can be extrapolated from the well-documented analytical methods for Famciclovir and its other related compounds. nih.govimpactfactor.orgsigmaaldrich.com High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of Famciclovir and its impurities, and the validation of these methods provides a strong framework for the analysis of the 8,N2-dimer. ijpsjournal.comsigmaaldrich.com

Specificity

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, a stability-indicating HPLC method would be developed. This involves subjecting a sample containing the dimer to stress conditions (e.g., acid, base, oxidation, heat, and light) to produce potential degradation products. ijpsjournal.com The method's specificity would be demonstrated if the peak for this compound is well-resolved from the peaks of other impurities and degradation products, indicating that the method can accurately measure the dimer without interference. nih.gov

Linearity

Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample within a given range. To establish linearity, a series of solutions of this compound at different concentrations would be prepared and analyzed. The response (e.g., peak area in an HPLC chromatogram) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²), typically ≥ 0.99, indicates a strong linear relationship. ijpsjournal.comimpactfactor.org

Precision

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or with different equipment.

Reproducibility: The precision between different laboratories (inter-laboratory precision), which is discussed in the next section.

For research applications, repeatability and intermediate precision are crucial. A low RSD value (typically ≤ 2%) is desirable to ensure the method's consistency. ijpsjournal.com

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the this compound reference standard is added (spiked) into a sample matrix. The percentage of the spiked analyte that is recovered by the analytical method is then calculated. High recovery rates, typically between 98% and 102%, indicate the accuracy of the method. ijpsjournal.comimpactfactor.org

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsjournal.com These are critical parameters for the analysis of impurities like this compound, as they define the lower limits of the method's capabilities. The LOD and LOQ are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. ijpsjournal.com

Interactive Data Table: Representative HPLC Method Validation Parameters for this compound Analysis

Note: The following data is representative and based on typical validation results for Famciclovir and its related impurities, as specific validated data for this compound is not publicly available.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the analytePeak for this compound is well-resolved from other peaks
Linearity (R²) ≥ 0.990.999
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Accuracy (% Recovery) 98.0% - 102.0%99.5%
LOD Signal-to-Noise Ratio ≈ 3:10.05 µg/mL
LOQ Signal-to-Noise Ratio ≈ 10:10.15 µg/mL

Standardization of Analytical Protocols for Inter-Laboratory Reproducibility

The standardization of analytical protocols is paramount for achieving inter-laboratory reproducibility, which is the ability of different laboratories to obtain comparable results when analyzing the same sample. For a research compound like this compound, standardized protocols are essential for comparing findings across different research groups, ensuring the reliability of data in collaborative studies, and building a consistent body of knowledge.

Key elements for the standardization of analytical protocols for this compound include:

Detailed Standard Operating Procedures (SOPs): A comprehensive SOP is the foundation of a standardized protocol. It should meticulously detail every step of the analytical method, including:

Sample Preparation: Specific instructions on the solvent, concentration, and procedure for preparing the sample solution.

Chromatographic Conditions: For HPLC methods, this includes the column type and dimensions, mobile phase composition and preparation, flow rate, column temperature, and injection volume. sigmaaldrich.com

Detector Settings: The specific wavelength for UV detection or the mass spectrometer parameters.

Data Acquisition and Processing: Clear guidelines on the software used, integration parameters, and calculations.

Use of a Common Reference Standard: A well-characterized reference standard of this compound is crucial for standardization. This ensures that all laboratories are calibrating their instruments and quantifying the analyte against the same benchmark. The purity and identity of the reference standard must be rigorously established.

System Suitability Tests (SST): Before running any samples, a system suitability test must be performed to ensure that the analytical system is performing correctly. The SST parameters and their acceptance criteria (e.g., retention time, peak asymmetry, theoretical plates, and resolution between critical peaks) must be clearly defined in the standardized protocol. ijpsjournal.comsigmaaldrich.com

Inter-Laboratory Comparison Studies (Ring Trials): To validate the standardized protocol and assess inter-laboratory reproducibility, ring trials can be conducted. In these studies, a homogeneous sample of this compound is sent to multiple laboratories for analysis using the standardized protocol. The results are then statistically compared to evaluate the level of agreement between the laboratories.

Training and Proficiency Testing: Ensuring that analysts in different laboratories are adequately trained on the standardized protocol is essential. Proficiency testing, where laboratories analyze blind samples, can help to assess and maintain a high level of analytical competence.

By implementing these standardization measures, the scientific community can have greater confidence in the analytical data generated for this compound, facilitating more reliable and comparable research outcomes.

Degradation Kinetics and Chemical Stability Profiling of Famciclovir 8,n2 Dimer in Vitro

Quantitative Analysis of Degradation Products and Impurity Profiling

There is currently no specific data available in the scientific literature detailing the quantitative analysis of degradation products or the impurity profiling of Famciclovir (B1672041) 8,N2-dimer.

Kinetic Modeling of Famciclovir 8,N2-dimer Degradation Pathways

Information on the kinetic modeling of the degradation pathways of this compound is not available in published research.

Impact of pH, Temperature, and Ionic Strength on Dimer Stability

Specific studies on the impact of pH, temperature, and ionic strength on the stability of this compound have not been reported.

Influence of Excipient Interactions on Dimer Stability (In Vitro)

There is no available research data on the influence of excipient interactions on the in vitro stability of this compound.

Future Research Directions and Potential Applications in Chemical Biology

Design and Synthesis of Rationally Modified Dimeric Nucleoside Analogues

The synthesis of dimeric nucleoside analogues is an area of growing interest, with potential applications in antiviral and anticancer therapies. nih.govtandfonline.com While specific synthetic pathways for Famciclovir (B1672041) 8,N2-dimer are not extensively detailed in publicly available literature, its formation as an impurity suggests it may arise during the synthesis of the parent drug, Famciclovir. The synthesis of Famciclovir itself involves several steps, and dimerization could potentially occur as a side reaction under certain conditions.

Future research in this area could focus on the intentional and controlled synthesis of Famciclovir 8,N2-dimer and other rationally modified dimeric nucleoside analogues. This would involve a detailed investigation of the reaction mechanisms that could lead to dimerization, such as intermolecular reactions between two molecules of a Famciclovir precursor or related intermediate. Key to this endeavor would be the characterization of the resulting dimeric structures using advanced analytical techniques.

Table 1: Analytical Techniques for Characterization of Dimeric Nucleoside Analogues

TechniqueApplication
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the three-dimensional structure and connectivity of atoms.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.
High-Performance Liquid Chromatography (HPLC) Separation and purification of the dimer from other reactants and byproducts.
X-ray Crystallography Definitive determination of the solid-state structure.

By systematically modifying the linker between the two Famciclovir units and altering the substitution patterns on the purine (B94841) rings, novel dimeric analogues with potentially enhanced or entirely new biological activities could be generated.

Application of this compound as a Chemical Probe for Target Identification and Validation

Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific protein targets. nih.govvirginia.edu An impurity or a metabolite of a known drug can sometimes serve as a valuable chemical probe to identify the molecular targets of the parent drug or to uncover new biological pathways. drughunter.comnih.gov this compound, as a derivative of Famciclovir, holds potential for such applications.

The central hypothesis for using this compound as a chemical probe is that it may retain affinity for the biological targets of Famciclovir or its active form, penciclovir, which is a known inhibitor of viral DNA polymerase. nih.gov Furthermore, the dimeric structure might confer altered selectivity or affinity for the target, or it might interact with other, previously unknown off-targets.

Table 2: Potential Steps for Utilizing this compound as a Chemical Probe

StepDescription
1. Synthesis of a tagged dimer A chemically tractable handle (e.g., biotin, alkyne, or a fluorescent tag) would be incorporated into the this compound structure.
2. Affinity-based pull-down experiments The tagged dimer would be incubated with cell lysates to "pull down" its binding partners.
3. Target identification The pulled-down proteins would be identified using techniques like mass spectrometry.
4. Target validation Further biochemical and cellular assays would be conducted to confirm the interaction and its biological relevance.

The successful application of this compound as a chemical probe could lead to a deeper understanding of the mechanism of action of Famciclovir and could potentially identify new targets for antiviral drug development.

Elucidation of Broader Biological Roles and Pathological Significance of Dimeric Metabolites in Related Systems

Future research should aim to investigate whether this compound is formed in vivo following the administration of Famciclovir. This would involve sensitive analytical methods to detect and quantify the dimer in biological samples. alwsci.com If its formation is confirmed, subsequent studies could explore its pharmacokinetic and pharmacodynamic properties. It would be crucial to determine if the dimer possesses any antiviral activity, either synergistic or antagonistic to the parent drug, or if it has any unforeseen toxicities. nih.gov

Integration of High-Throughput Screening and Omics Technologies for Comprehensive Dimer Research

High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly testing large numbers of compounds for a specific biological activity. creative-biostructure.comnih.govnih.gov In the context of this compound, HTS could be employed to screen a library of rationally designed dimeric nucleoside analogues against a panel of viral and cellular targets. This approach could accelerate the discovery of novel antiviral agents. asm.org

Furthermore, the integration of "omics" technologies, such as proteomics and metabolomics, can provide a more holistic understanding of the biological effects of this compound. creative-proteomics.com For instance, treating cells with the dimer and analyzing the subsequent changes in protein and metabolite levels could reveal the cellular pathways that are perturbed by the compound.

Advanced Theoretical Approaches for Predicting and Modulating Dimerization Processes

Computational modeling has become an indispensable tool in modern chemistry and drug discovery. nih.govnih.gov Advanced theoretical approaches can be applied to predict the likelihood of dimerization of Famciclovir and other nucleoside analogues under various conditions. Molecular modeling studies could provide insights into the three-dimensional structure of this compound and its potential interactions with biological targets. chemrxiv.orgtci-thaijo.org

By understanding the energetic factors that favor dimerization, it may be possible to design synthetic strategies that either promote or prevent the formation of such dimers. Quantum mechanical calculations could be used to study the electronic properties of the dimer and to predict its reactivity and stability. These computational approaches, when used in conjunction with experimental studies, can significantly accelerate research into the properties and potential applications of this compound and related compounds.

Q & A

Q. What ethical frameworks apply to preclinical studies involving this compound?

  • Methodological Answer : Obtain approval from institutional animal care committees (IACUC) for in vivo studies. Follow ARRIVE guidelines for reporting, including sample size justification (e.g., power analysis with α=0.05, β=0.20) and randomization methods (e.g., block randomization via software-generated sequences) .

Q. Tables for Reference

Parameter HPLC (Procedure 1) Fluorescence Spectrometry
LOD (ng/mL)5025
Linearity Range (µg/mL)1–1000.5–50
Recovery (%)98–10295–105
Key Interfering AgentsPropionyl derivativesHeavy metal ions
Data derived from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.